3-amino-1-(2H-1,3-benzodioxol-5-yl)urea
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Overview
Description
3-amino-1-(2H-1,3-benzodioxol-5-yl)urea is a chemical compound with the molecular formula C8H9N3O3 It is characterized by the presence of an amino group, a benzodioxole moiety, and a urea linkage
Mechanism of Action
Target of Action
Related compounds with a 1,3-benzodioxol-5-yl-indole structure have shown activity against various cancer cell lines . These compounds interact with microtubules and their component protein, tubulin , which are crucial for cell division and are common targets for anticancer agents .
Mode of Action
This is likely due to their interaction with tubulin, disrupting microtubule assembly and thus inhibiting cell division .
Biochemical Pathways
Given the observed effects of related compounds, it can be inferred that the compound may influence pathways related to cell cycle regulation and apoptosis .
Result of Action
Related compounds have demonstrated anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2H-1,3-benzodioxol-5-yl)urea typically involves the reaction of 3-amino-1-(2H-1,3-benzodioxol-5-yl) with isocyanates or carbamates under controlled conditions. One common method involves the use of a palladium-catalyzed amination reaction, where the benzodioxole group is introduced at the N1-position using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2H-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(1,3-dioxaindan-5-yl)urea
- Hydrazinecarboxamide, N-1,3-benzodioxol-5-yl
Uniqueness
Compared to similar compounds, 3-amino-1-(2H-1,3-benzodioxol-5-yl)urea exhibits unique properties due to the presence of the benzodioxole moiety, which enhances its reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
1-amino-3-(1,3-benzodioxol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-11-8(12)10-5-1-2-6-7(3-5)14-4-13-6/h1-3H,4,9H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVPORUAGITDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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